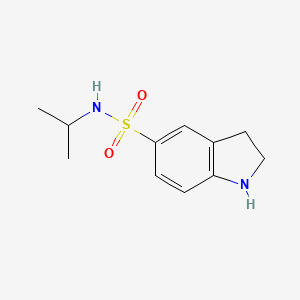

N-isopropylindoline-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-isopropylindoline-5-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol . It is also known by other names such as N-isopropyl-5-indolinesulfonamide and N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, including N-isopropylindoline-5-sulfonamide, involves various techniques . The main reaction involves the alkylation followed by condensation of N-benzylsulfonyl halides with tryptamines . This leads to the production of several novel indole-sulfonamide derivatives in moderate to good yields . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis

The main reaction involved in the synthesis of N-isopropylindoline-5-sulfonamide is the alkylation followed by condensation of N-benzylsulfonyl halides with tryptamines . This leads to the production of several novel indole-sulfonamide derivatives in moderate to good yields .Aplicaciones Científicas De Investigación

Design and Synthesis: Researchers designed and synthesized indoline-5-sulfonamide analogs (4a–u) based on the CA IX-selective inhibitor 3. These compounds were evaluated for their biological properties .

Alkyl Transfer Reagents

Aside from its role as a CA inhibitor, indoline-5-sulfonamide can serve as an alkyl transfer reagent. Under acidic conditions, it exhibits lability, making it useful for transferring alkyl groups to acids, alcohols, and phenols .

Antimicrobial Properties

Indole-sulfonamide derivatives, including indoline-5-sulfonamide, have strong antimicrobial actions. While further research is needed, these compounds hold promise as potential antimicrobial agents .

Mecanismo De Acción

Target of Action

N-isopropylindoline-5-sulfonamide is a sulfonamide-based compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

Sulfonamides, including N-isopropylindoline-5-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the enzyme from binding to PABA and disrupting the synthesis of folic acid . This inhibition of folic acid synthesis hampers the production of DNA in bacteria, inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by N-isopropylindoline-5-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, N-isopropylindoline-5-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of N-isopropylindoline-5-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA production, N-isopropylindoline-5-sulfonamide prevents bacteria from replicating . This leads to a decrease in the bacterial population, helping to control bacterial infections .

Action Environment

The action of N-isopropylindoline-5-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . .

Direcciones Futuras

Sulfonamide-based indole derivatives, including N-isopropylindoline-5-sulfonamide, have been gaining a lot of interest due to their physiological action which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The goal of ongoing research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Propiedades

IUPAC Name |

N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8(2)13-16(14,15)10-3-4-11-9(7-10)5-6-12-11/h3-4,7-8,12-13H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHLUIFQWENSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropylindoline-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)